molecular formula C10H12ClN5 B608997 Methyltetrazine-Amine CAS No. 1345955-28-3

Methyltetrazine-Amine

Cat. No.: B608997
CAS No.: 1345955-28-3
M. Wt: 237.69 g/mol
InChI Key: NIGOLWATPZTKQT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyltetrazine-Amine is a tetrazine compound . It is primarily used for the site-specific dual functionalization of bioconjugates . This means it is designed to interact with specific biological targets, allowing for precise control over biological interactions.

Mode of Action

The mode of action of this compound involves its interaction with these specific biological targets. It is used in the synthesis of PROTAC molecules , which are designed to degrade specific proteins within cells. The compound acts as a linker molecule, connecting a ligand that binds to the target protein with another molecule that recruits an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

This compound plays a role in the biochemical pathway of protein degradation. It is part of the mechanism of PROTACs (Proteolysis-Targeting Chimeras), which use the cell’s own ubiquitin-proteasome system to degrade specific proteins . This system is a key regulatory pathway in cells, controlling the degradation of many proteins and thus influencing numerous cellular processes.

Result of Action

The result of this compound’s action is the targeted degradation of specific proteins within cells. By linking a ligand that binds to the target protein with a molecule that recruits an E3 ubiquitin ligase, this compound enables the selective degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the protein being targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of this compound is substantially improved compared to hydrogen substituted tetrazine-amine . This superior stability allows this reagent to be used in a wider range of chemical transformations . Furthermore, long-term storage of this compound, especially in aqueous buffer, is also greatly improved compared to tetrazine-amine . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other chemicals in the environment.

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-amine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Properties

IUPAC Name

[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGOLWATPZTKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345955-28-3
Record name (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
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